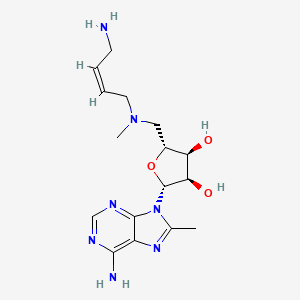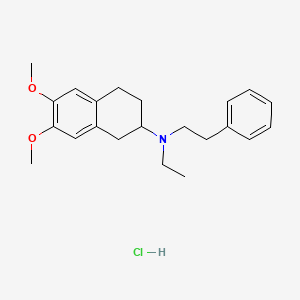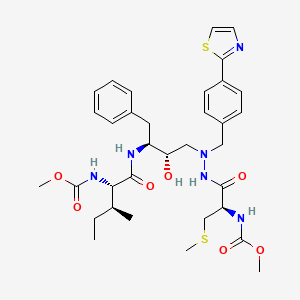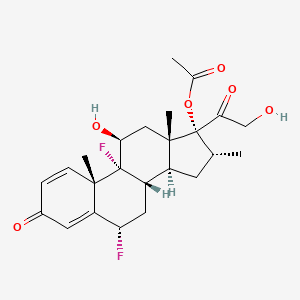
Flumethasone 17-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flumethasone 17-acetate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and allergic conditions. The compound has the chemical formula C24H31F2O6 and is known for its effectiveness in reducing inflammation and suppressing immune responses .
Métodos De Preparación
The synthesis of flumethasone 17-acetate involves several steps. One common method includes the fluorination of a steroid precursor. The process typically involves protecting the hydroxyl groups at positions 3 and 21, followed by fluorination at positions 6 and 9. The protecting groups are then removed, and the compound is acetylated at position 17 to yield this compound .
Análisis De Reacciones Químicas
Flumethasone 17-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Aplicaciones Científicas De Investigación
Flumethasone 17-acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its effects on cellular processes and immune responses.
Medicine: It is used in the treatment of skin conditions such as eczema, psoriasis, and dermatitis. It is also used in veterinary medicine for treating inflammatory conditions in animals.
Industry: This compound is used in the formulation of pharmaceutical products, including creams and ointments
Mecanismo De Acción
Flumethasone 17-acetate acts as a glucocorticoid receptor agonist. Upon binding to the receptor, the complex translocates to the nucleus, where it modulates the expression of specific genes. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. The compound also reduces the permeability of blood vessels, leading to decreased edema and inflammation .
Comparación Con Compuestos Similares
Flumethasone 17-acetate is similar to other corticosteroids such as:
- Dexamethasone
- Betamethasone
- Prednisolone Compared to these compounds, this compound is unique due to its specific fluorination pattern, which enhances its anti-inflammatory potency. It is also formulated as an acetate ester, which improves its stability and bioavailability .
Propiedades
Número CAS |
22590-24-5 |
|---|---|
Fórmula molecular |
C24H30F2O6 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(29)5-6-21(17,3)23(16,26)19(30)10-22(15,4)24(12,20(31)11-27)32-13(2)28/h5-6,8,12,15-16,18-19,27,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23+,24+/m1/s1 |
Clave InChI |
KPAAFLZUAVPWNQ-OSNGSNEUSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)C)C)O)F)C)F |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C)C)O)F)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


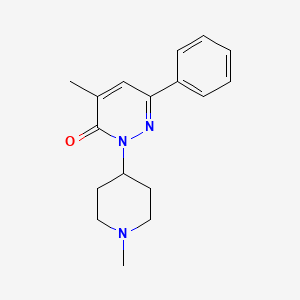
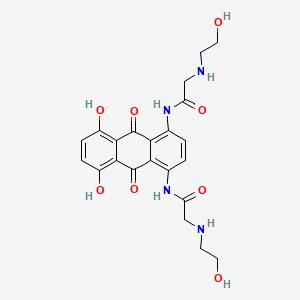
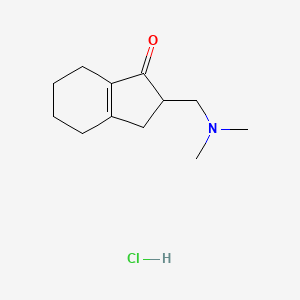
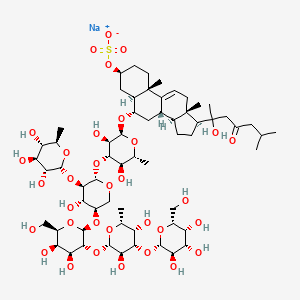
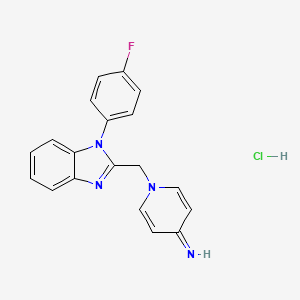
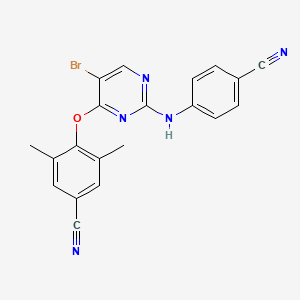
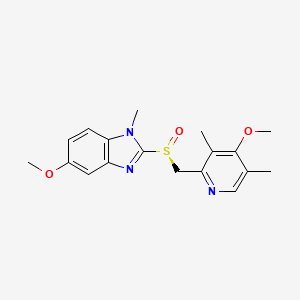
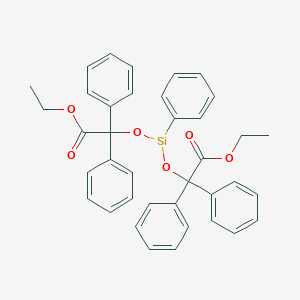
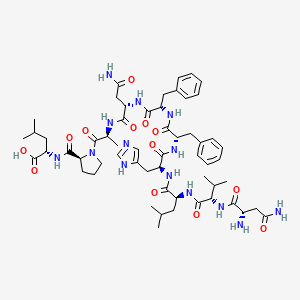
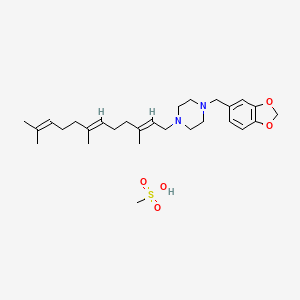
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)
